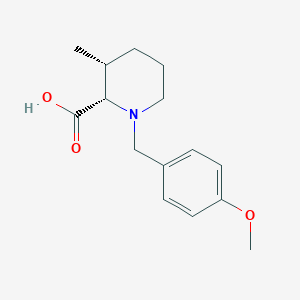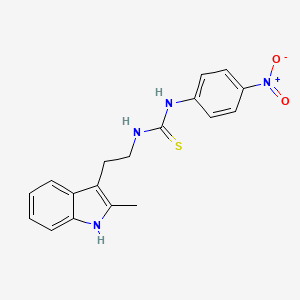
1-(2-(2-methyl-1H-indol-3-yl)ethyl)-3-(4-nitrophenyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a thiourea derivative, which contains an indole and a nitrophenyl group. Thioureas are organic compounds that are structurally similar to urea, except that the oxygen atom is replaced by a sulfur atom . Indole is a heterocyclic compound that is important in many biological processes, and nitrophenyl groups are often used in the synthesis of dyes and pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the indole and nitrophenyl rings, along with the thiourea moiety. The exact structure would depend on the specific positions of these groups within the molecule .Chemical Reactions Analysis
As a thiourea derivative, this compound might be expected to participate in reactions typical of this class of compounds, such as addition reactions with electrophiles. The presence of the nitrophenyl group might also allow for electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar thiourea group and the aromatic indole and nitrophenyl groups could affect its solubility, melting point, and other properties .Wissenschaftliche Forschungsanwendungen
Catalytic Applications
Thiourea derivatives, including structures similar to 1-(2-(2-methyl-1H-indol-3-yl)ethyl)-3-(4-nitrophenyl)thiourea, have been explored for their catalytic properties. For example, primary amine-thiourea derivatives act as highly enantioselective catalysts for the conjugate addition of ketones to nitroalkenes, indicating a broad substrate scope and potential for creating anti products with good-to-excellent diastereoselectivity through an enamine mechanism (Huang & Jacobsen, 2006). Similarly, the synthesis of new bifunctional thiourea catalysts has been reported, demonstrating their efficiency in asymmetric Michael reactions of 1,3-dicarbonyl compounds to nitroolefins, thereby highlighting their role in synthesizing compounds with high enantio- and diastereoselectivity (Okino et al., 2005).
Molecular Interactions and Biological Activities
Nitrosubstituted acyl thioureas, including those similar in structure to the compound of interest, have been synthesized and characterized for their interactions with DNA and biological activities. Such studies have shown that these compounds exhibit antioxidant, cytotoxic, antibacterial, and antifungal activities, with varying degrees of effectiveness depending on the specific substituents and structure (Tahir et al., 2015).
Material Science and Chemical Reactivity
The reactivity of thiourea derivatives towards various ions and solvents has been explored, with implications for studying self-assemblies and their applications. For example, derivatives have shown reactivity that allows for the study of their solid-state structures and potential for chemodosimetric signal transductions, indicating a wide range of possible applications in material science and environmental monitoring (Phukan & Baruah, 2016).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-[2-(2-methyl-1H-indol-3-yl)ethyl]-3-(4-nitrophenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2S/c1-12-15(16-4-2-3-5-17(16)20-12)10-11-19-18(25)21-13-6-8-14(9-7-13)22(23)24/h2-9,20H,10-11H2,1H3,(H2,19,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEUOWEYBPJSEQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)CCNC(=S)NC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(2-methyl-1H-indol-3-yl)ethyl)-3-(4-nitrophenyl)thiourea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 5-((1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)methyl)furan-2-carboxylate](/img/structure/B2694120.png)
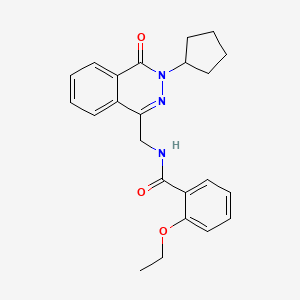




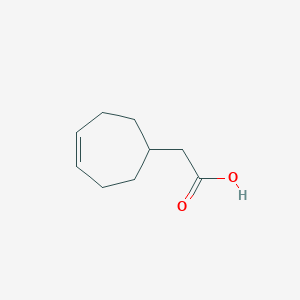
![Ethyl 4-[({[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2694128.png)

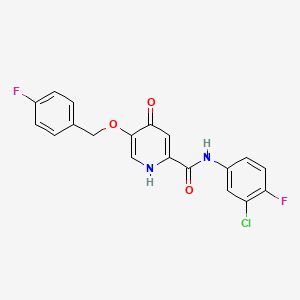
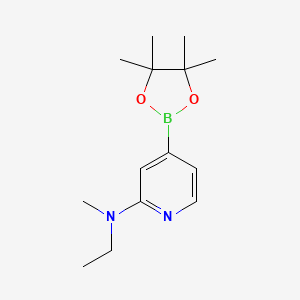
![1-[(4-fluorophenyl)methyl]-N-[(4-methylphenyl)methyl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B2694137.png)
